molecular formula C8H9ClOS B584482 2-Chloro-6-(methylthio)benzenemethanol CAS No. 1340127-12-9

2-Chloro-6-(methylthio)benzenemethanol

Cat. No.: B584482
CAS No.: 1340127-12-9
M. Wt: 188.669
InChI Key: MDOOEIYIUANSRG-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzenemethanol is an organic compound with the molecular formula C8H9ClOS and a molecular weight of 188.68 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a benzenemethanol moiety. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)benzenemethanol typically involves the chlorination of 6-(methylthio)benzenemethanol. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(methylthio)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-(methylthio)benzenemethanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)benzenemethanol involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-(methylthio)benzenemethanol is unique due to the presence of the benzenemethanol moiety, which imparts distinct chemical properties compared to its analogs. For instance, 2-Chloro-6-(methylthio)phenol lacks the methanol group, affecting its solubility and reactivity. Similarly, 2-Chloro-6-(methylthio)benzaldehyde and 2-Chloro-6-(methylthio)benzoic acid have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

(2-chloro-6-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOOEIYIUANSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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